

# 5-Methylcytosine-d4 certificate of analysis explained

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Compound of Interest		
Compound Name:	5-Methylcytosine-d4	
Cat. No.:	B12388214	Get Quote

An In-Depth Technical Guide to the Certificate of Analysis for 5-Methylcytosine-d4

For researchers, scientists, and drug development professionals, the Certificate of Analysis (CofA) is a critical document that guarantees the identity, purity, and quality of a chemical compound. For isotopically labeled compounds such as **5-Methylcytosine-d4**, the CofA provides an additional layer of crucial information regarding isotopic enrichment and distribution. This guide explains the key components of a typical CofA for **5-Methylcytosine-d4**, detailing the experimental methods used and interpreting the data presented.

**5-Methylcytosine-d4** is the deuterated form of 5-Methylcytosine, an important molecule in epigenetic research.[1][2] The deuterium labels make it a valuable internal standard for quantitative analysis in mass spectrometry-based studies.[1]

# **Product Identification and General Properties**

This initial section of the CofA provides basic information about the compound.



Parameter	Example Specification
Product Name	5-Methylcytosine-d4
Catalogue Number	Varies by Supplier
Lot Number	Varies by Batch
Molecular Formula	C5H3D4N3O
Molecular Weight	129.15 g/mol
CAS Number	1020719-59-8
Appearance	White to Off-White Solid
Solubility	Soluble in DMSO, Methanol
Storage	Store at -20°C

# **Chemical Purity Analysis by HPLC**

High-Performance Liquid Chromatography (HPLC) is a fundamental technique used to determine the chemical purity of a compound by separating it from any non-isotopic impurities. [3][4]

**Data Presentation** 

Test	Specification	Result
Purity (by HPLC)	≥98.0%	99.5%
Retention Time (RT)	Report	5.2 minutes

## **Experimental Protocol: HPLC Purity Determination**

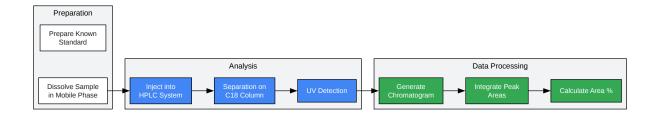
The objective is to separate the main compound from any potential impurities based on their differential partitioning between a stationary phase and a mobile phase.

• System Preparation: An HPLC system equipped with a UV detector is used. The system is equilibrated with the mobile phase to ensure a stable baseline.



- Sample Preparation: A known concentration of **5-Methylcytosine-d4** is accurately weighed and dissolved in a suitable solvent (e.g., a mixture of water and methanol).
- Chromatographic Conditions:
  - Column: A reverse-phase C18 column is commonly used.
  - Mobile Phase: A gradient of two solvents, such as water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B).
  - Flow Rate: A constant flow rate, typically 1.0 mL/min, is maintained.
  - Injection Volume: A small, precise volume (e.g., 10 μL) of the sample is injected.
  - Detection: The UV detector is set to a wavelength where 5-Methylcytosine absorbs strongly (e.g., 280 nm).
- Data Analysis: The chromatogram is recorded. Purity is calculated by dividing the peak area
  of the main compound by the total area of all peaks, expressed as a percentage.

### **Visualization: HPLC Workflow**



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Caption: Workflow for determining chemical purity using HPLC.



# **Identity Confirmation by Mass Spectrometry**

Mass Spectrometry (MS) is employed to confirm the molecular weight of the compound, verifying its identity. High-resolution mass spectrometry (HRMS) is particularly valuable for deuterated compounds as it can resolve the different isotopologues.

**Data Presentation** 

Test	Specification	Result
Mass Spectrum (ESI+)	Conforms to Structure	[M+H] <sup>+</sup> = 130.1
Theoretical Mass	129.15	-
Observed Mass [M+H]+	130.09	130.1

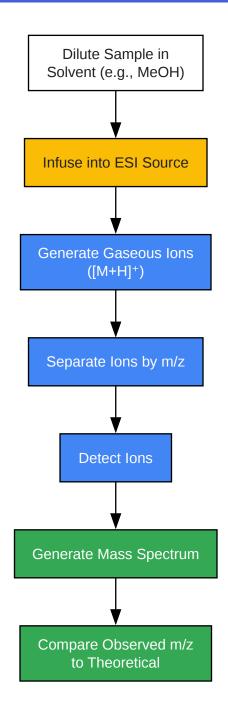
# **Experimental Protocol: ESI-MS Identity Confirmation**

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation.

- Sample Preparation: The sample is diluted to a low concentration (e.g.,  $1 \mu g/mL$ ) in a suitable solvent like methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
- Infusion: The sample solution is infused directly into the mass spectrometer's ESI source at a low flow rate.
- Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leaving the protonated analyte ions ([M+H]+).
- Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The observed mass is compared to the theoretical mass calculated from the molecular formula.

# **Visualization: Mass Spectrometry Workflow**





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Caption: Workflow for identity confirmation by Mass Spectrometry.

# Structural Confirmation and Isotopic Purity by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool that confirms the molecule's structure and is exceptionally precise for determining isotopic purity. For **5**-**Methylcytosine-d4**, <sup>1</sup>H-NMR (Proton NMR) is used to quantify the amount of residual, non-



deuterated material, while <sup>2</sup>H-NMR (Deuterium NMR) can confirm the positions of the deuterium labels.

**Data Presentation** 

Test	Specification	Result
<sup>1</sup> H-NMR Spectrum	Conforms to Structure	Conforms
Isotopic Purity	≥98 atom % D	99.2 atom % D

- Isotopic Enrichment: Refers to the percentage of deuterium at a specific labeled position.
- Species Abundance: Refers to the percentage of molecules that have a specific isotopic composition (e.g., d4, d3, d2). The overall "Isotopic Purity" on a CofA usually refers to the isotopic enrichment.

## Experimental Protocol: <sup>1</sup>H-NMR for Isotopic Purity

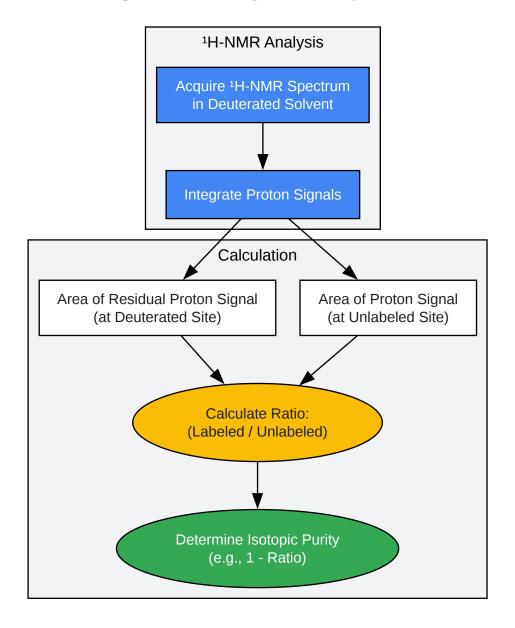
- Sample Preparation: The 5-Methylcytosine-d4 sample is accurately weighed and dissolved
  in a deuterated solvent (e.g., DMSO-d6) that does not have signals interfering with the
  analyte. A known amount of an internal standard with a distinct NMR signal may be added
  for quantitative purposes (qNMR).
- Data Acquisition: The sample tube is placed in the NMR spectrometer. The ¹H-NMR spectrum is acquired, which involves subjecting the sample to a strong magnetic field and radiofrequency pulses.

#### Data Analysis:

- Structural Confirmation: The chemical shifts and coupling patterns of the observed proton signals are compared to the expected spectrum for 5-Methylcytosine to confirm the structure.
- Isotopic Purity Calculation: The integral of the residual proton signal at the deuterated position is compared to the integral of a proton signal at a non-deuterated position (or the internal standard). The very small signal from the labeled position indicates high deuteration. The isotopic purity is calculated from this ratio.



# **Visualization: Logic of Isotopic Purity Determination**



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Caption: Logical flow for calculating isotopic purity via <sup>1</sup>H-NMR.

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